alpha-Bisabolol

Catalog No.
S8067167
CAS No.
72691-24-8
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Bisabolol

CAS Number

72691-24-8

Product Name

alpha-Bisabolol

IUPAC Name

6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3

InChI Key

RGZSQWQPBWRIAQ-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O

Solubility

Practically insoluble or insoluble in water
Slightly soluble (in ethanol)

Canonical SMILES

CC1=CCC(CC1)C(C)(CCC=C(C)C)O

Description

Alpha-Bisabolol is a sesquiterpenoid.
alpha-Bisabolol is a natural product found in Artemisia princeps, Peperomia galioides, and other organisms with data available.

Alpha-Bisabolol, chemically known as (−)-α-bisabolol or (+)-epi-alpha-bisabolol, is a naturally occurring monocyclic sesquiterpene alcohol. It is primarily extracted from the essential oils of various plants, most notably chamomile (Matricaria chamomilla) and the Brazilian shrub Phyla dulcis. This compound is recognized for its characteristic floral aroma and is widely used in the cosmetic and pharmaceutical industries due to its soothing, anti-inflammatory, and antimicrobial properties .

  • Oxidation: It can be oxidized to form bisabolol oxide, which retains similar biological activities. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can yield alcohol derivatives of alpha-bisabolol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can also undergo substitution reactions with halogens or other electrophiles to produce halogenated derivatives.

These reactions highlight its versatility in synthetic organic chemistry.

Alpha-Bisabolol exhibits a range of biological activities:

  • Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation .
  • Antimicrobial: The compound disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death .
  • Wound Healing: Research indicates that alpha-bisabolol promotes wound healing by enhancing fibroblast migration and reducing oxidative stress in cells . It has demonstrated significant efficacy in various models, showing potential as a therapeutic agent for skin disorders .
  • Neuroprotective Effects: Alpha-bisabolol has been shown to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Alpha-Bisabolol can be synthesized through several methods:

  • Natural Extraction: The most common method involves steam distillation of chamomile flowers or other plant sources, followed by fractional distillation to isolate alpha-bisabolol.
  • Chemical Synthesis: A notable synthetic route involves the cyclization of farnesol under acidic conditions. This reaction typically requires strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures .

Alpha-Bisabolol is utilized in various fields:

  • Cosmetics: Due to its soothing properties, it is widely used in skincare products to alleviate irritation and redness.
  • Pharmaceuticals: Its anti-inflammatory and antimicrobial effects make it useful in topical formulations for wound healing and skin care.
  • Food Industry: As a flavoring agent, alpha-bisabolol is incorporated into food products for its pleasant aroma .

Studies have explored the interactions of alpha-bisabolol with cellular mechanisms:

  • In cancer research, alpha-bisabolol has been shown to induce regulated cell death in transformed cells while sparing normal cells. This selective toxicity is attributed to its accumulation in cancerous tissues and subsequent disruption of lysosomal and mitochondrial functions .
  • Additionally, alpha-bisabolol has been found to impair autophagic flux by downregulating Beclin 1, a key protein involved in autophagosome maturation. This impairment may lower the threshold for initiating cell death in cancer cells .

Several compounds share similarities with alpha-bisabolol:

CompoundDescriptionUnique Features
Alpha-BisabololA monocyclic sesquiterpene alcohol known for anti-inflammatory properties.Derived from plants like chamomile; unique stereochemistry.
Bisabolol OxideAn oxidized derivative of alpha-bisabolol with retained biological activity.Similar therapeutic effects but different chemical structure.
FarnesolA precursor in the biosynthesis of bisabolol; exhibits its own biological activities.Plays a role in the synthesis pathway of alpha-bisabolol.

Uniqueness

Alpha-bisabolol's uniqueness lies in its specific stereochemistry, which significantly contributes to its distinct biological activities. Its natural occurrence and ease of extraction further enhance its appeal for use in cosmetics and pharmaceuticals compared to synthetic alternatives. The compound's ability to selectively target transformed cells while preserving normal cell viability underscores its potential as an effective therapeutic agent.

Physical Description

Clear colourless liquid; Fruity nutty aroma with hints of coconut

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

Density

0.922-0.931

Wikipedia

Bisabolol

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Soothing

General Manufacturing Information

3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel-: ACTIVE

Dates

Last modified: 11-23-2023

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